molecular formula C12H20N4O4 B8179116 (4S)-1-Boc-4-azido-D-proline ethyl ester

(4S)-1-Boc-4-azido-D-proline ethyl ester

Cat. No.: B8179116
M. Wt: 284.31 g/mol
InChI Key: JXABBHUZBQZPLX-DTWKUNHWSA-N
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Description

(4S)-1-Boc-4-azido-D-proline ethyl ester is a useful research compound. Its molecular formula is C12H20N4O4 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R,4S)-4-azidopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4/c1-5-19-10(17)9-6-8(14-15-13)7-16(9)11(18)20-12(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXABBHUZBQZPLX-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Role of 4s 1 Boc 4 Azido D Proline Ethyl Ester in Contemporary Organic Synthesis

Significance of Chiral Proline Derivatives as Scaffolds in Asymmetric Synthesis

Chiral proline and its derivatives are cornerstones of asymmetric synthesis, prized for their rigid cyclic structure which effectively translates stereochemical information and controls the spatial orientation of reacting molecules. Proline itself is often called the "simplest enzyme" because of its remarkable ability to catalyze reactions with high stereoselectivity. libretexts.org This capacity arises from its dual functionality: the secondary amine can form nucleophilic enamines or iminium ions, while the carboxylic acid can act as a general acid or engage in hydrogen bonding to activate electrophiles. youtube.com

The introduction of substituents onto the proline ring, particularly at the C4-position, provides a powerful method to modulate the catalyst's or scaffold's properties. These substituents can exert profound steric and stereoelectronic effects, influencing the puckering of the pyrrolidine (B122466) ring (endo vs. exo) and the cis/trans isomerism of the preceding peptide bond. nih.gov For instance, the substitution of proline with electron-withdrawing groups like fluorine has been shown to strongly influence the conformational preferences of peptides. nih.govmdpi.com

In the context of (4S)-1-Boc-4-azido-D-proline ethyl ester, the D-configuration provides access to the enantiomeric series of products compared to those derived from naturally abundant L-proline. This is crucial in pharmaceutical development and in probing biological interactions where stereochemistry is key. Proline derivatives are integral to the synthesis of peptidomimetics, complex natural products, and as organocatalysts for a range of asymmetric transformations. libretexts.orgacs.orgnih.gov

Table 1: Examples of Proline-Catalyzed Asymmetric Reactions

Reaction Type Reactants Catalyst Key Feature
Aldol (B89426) Reaction Acetone + 4-Nitrobenzaldehyde L-Proline One of the first direct asymmetric aldol reactions catalyzed by an amino acid. libretexts.org
Mannich Reaction Aldehyde + Ketimine (S)-Proline Forms functionalized α-amino acids with high stereoselectivity. libretexts.org
Michael Reaction Ketones + Nitroolefins Chiral Diamine (Proline-derived) Delivers Michael adducts with improved enantiomeric excess over proline alone. libretexts.org
Cα-Alkylation Bicyclic Proline System N/A (Substrate Control) Utilizes a rigid bicyclic system to achieve highly diastereoselective alkylation. acs.org

The Azido (B1232118) Functionality as a Versatile Handle in Chemical Transformations and Bioorthogonal Chemistry

The azido group (–N₃) is a compact, stable, and highly versatile functional group that has become indispensable in chemical synthesis. diva-portal.org Though first described in the 19th century, its popularity surged with the advent of "click chemistry". wikipedia.orgsigmaaldrich.com The azide (B81097) is considered bioorthogonal, meaning it does not typically react with functional groups found in biological systems, making it an ideal chemical reporter for studying processes in living cells. wikipedia.orgnih.gov

The synthetic utility of the azido group in a molecule like this compound lies in its ability to undergo a variety of clean and high-yielding transformations:

Reduction to Amines: The azide can be easily and cleanly reduced to a primary amine (–NH₂) via methods like catalytic hydrogenation or treatment with phosphines. wikipedia.org This allows the azide to serve as a protected amine synthon, which can be unmasked at a late stage of a synthesis.

Huisgen 1,3-Dipolar Cycloaddition: This is the cornerstone of click chemistry. The azide reacts with an alkyne to form a stable 1,2,3-triazole ring. wikipedia.orgwikipedia.org The copper(I)-catalyzed version (CuAAC) is exceptionally efficient, while the strain-promoted variant (SPAAC) with cyclooctynes proceeds without a toxic metal catalyst, making it suitable for use in living systems. acs.org

Staudinger Ligation: An azide reacts with a triphenylphosphine (B44618) derivative to form an amide bond. acs.orgnih.gov This reaction was one of the first bioorthogonal reactions developed and is crucial for peptide synthesis and bioconjugation. wikipedia.orgnih.gov

The presence of the azido group in the proline scaffold allows for its covalent attachment to other molecules, such as fluorescent probes, polymers, or peptides, without interfering with other functionalities. chemimpex.com

Table 2: Key Chemical Transformations of the Azido Group

Reaction Name Reactant Partner Product Functional Group Key Application
Reduction H₂/Pd, PPh₃ Primary Amine (–NH₂) Synthesis of amines, protected amine synthon. wikipedia.org
CuAAC (Click Chemistry) Terminal Alkyne (+ Cu(I)) 1,2,3-Triazole Bioconjugation, materials science, drug discovery. wikipedia.orgwikipedia.org
SPAAC (Click Chemistry) Strained Alkyne (e.g., cyclooctyne) 1,2,3-Triazole Bioorthogonal labeling in living cells. acs.org
Staudinger Ligation Phosphine (B1218219) Amide (–CONH–) Peptide synthesis, protein modification. acs.orgnih.gov

Historical Context and Evolution of 4-Substituted Proline Analogues in Academic Research

The development of 4-substituted proline analogues is historically rooted in the abundance of trans-4-hydroxy-L-proline, a key component of collagen. nih.govchinesechemsoc.org This naturally occurring, non-proteinogenic amino acid served as the primary starting material for a vast array of synthetic derivatives. researchgate.net Early research focused on methods to stereospecifically manipulate the hydroxyl group at the C4 position.

A critical synthetic strategy involves an initial stereoinversion of the readily available trans-4-hydroxy-L-proline to its cis-diastereomer. researchgate.net This is often achieved through methods like the Mitsunobu reaction or by forming a lactone intermediate, which can then be opened. researchgate.netresearchgate.net The resulting cis-hydroxyproline derivative has the hydroxyl group in the correct orientation to undergo an Sₙ2 displacement reaction. This allows for the introduction of a wide variety of nucleophiles—such as halides, thiols, and, importantly, azide ions—with a second inversion of stereochemistry, re-establishing the trans configuration in the final product. researchgate.net

This fundamental approach provided access to a diverse library of 4-substituted prolines, including 4-fluoro-, 4-amino-, and 4-azidoprolines. nih.govnih.gov The synthesis of the D-enantiomers of these analogues, such as this compound, was a significant advancement. It granted researchers access to the "unnatural" proline scaffolds, which are invaluable for creating enzyme inhibitors, novel peptide structures, and chiral catalysts that generate products with the opposite stereochemistry to those formed using L-proline catalysts. acs.org This evolution from a single natural product to a full suite of stereochemically diverse analogues highlights the ingenuity of synthetic chemistry in expanding the molecular toolkit for research. nih.gov

Advanced Synthetic Methodologies for 4s 1 Boc 4 Azido D Proline Ethyl Ester

Enantioselective Synthesis Routes to 4-Azido-D-proline Derivatives

The creation of the chiral pyrrolidine (B122466) ring with the correct stereochemistry at both the C2 and C4 positions is a central challenge. Several strategies have been developed to achieve high enantiopurity in 4-azido-D-proline derivatives.

Chiral Pool Approaches Utilizing Naturally Occurring Precursors

The chiral pool approach leverages the abundance of enantiomerically pure natural products as starting materials. For proline derivatives, the most common and cost-effective precursor is L-hydroxyproline, specifically (2S,4R)-hydroxy-L-proline (Hyp), which is readily available from the hydrolysis of collagen. pku.edu.cn The synthesis of the target D-proline scaffold from L-hydroxyproline necessitates stereochemical inversion at the C2 carbon, which is often a complex process.

However, to obtain the desired (2S,4S)-azido configuration found in (4S)-1-Boc-4-azido-D-proline ethyl ester, a more direct route starts with the same naturally occurring (2S,4R)-hydroxy-L-proline. This strategy involves protection of the amine and carboxylic acid groups, followed by a key stereochemical inversion at the C4 position. A common pathway involves an intramolecular Mitsunobu reaction to invert the C4 hydroxyl group's stereochemistry, followed by further functionalization. acs.orgnih.gov This approach efficiently utilizes the inherent chirality of the starting material to establish the correct configuration at C2, while a targeted reaction corrects the stereochemistry at C4.

Asymmetric Catalysis in the Introduction of C4 Stereochemistry

Asymmetric catalysis offers a powerful alternative to chiral pool methods, enabling the construction of chiral molecules from achiral or racemic precursors with high enantioselectivity. libretexts.org For proline scaffolds, organocatalysis, particularly using proline and its derivatives, has seen significant development. researchgate.netmdpi.comresearchgate.net

One catalytic enantioselective approach to 4-substituted proline scaffolds involves the one-pot double allylic alkylation of a glycine (B1666218) imine analogue. nih.gov This reaction, catalyzed by a chinchonidine-derived catalyst under phase-transfer conditions, produces (S)-4-methyleneproline derivatives. nih.gov These unsaturated prolines are versatile intermediates that can be further functionalized to introduce various substituents at the C4 position, including the azido (B1232118) group, through subsequent reactions.

Another powerful method is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which can be catalyzed by chiral metal complexes, such as those involving Ag(I) or Cu(I). nih.govnih.gov This method allows for the direct construction of the substituted pyrrolidine ring with control over the newly formed stereocenters. The choice of chiral ligand, metal salt, and reaction conditions is critical for achieving high diastereo- and enantioselectivity.

Table 1: Comparison of Catalytic Approaches for Proline Scaffolds

Catalytic Method Key Features Typical Catalyst Precursors Ref
Phase-Transfer Catalysis Double allylic alkylation Chinchonidine derivative Glycine imine analogue, allylic halides nih.gov
1,3-Dipolar Cycloaddition [3+2] cycloaddition Ag(I) or Cu(I) with chiral phosphine (B1218219) ligands Azomethine ylides, electron-deficient alkenes nih.govnih.gov
Proline-Catalyzed Aldol (B89426) Enamine-based organocatalysis (S)-Proline Ketones, Aldehydes libretexts.orgmdpi.com

Chemoenzymatic Pathways to Proline Scaffolds

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic reactions. nih.gov Enzymes can perform highly regio- and stereoselective transformations that are often difficult to achieve with conventional chemical methods. acs.org

For the synthesis of proline scaffolds, Baeyer-Villiger monooxygenases (BVMOs) have been employed in the enantiodivergent synthesis of β-proline derivatives. acs.org These enzymes can catalyze the asymmetric oxidation of cyclic ketones to lactones, which are versatile chiral building blocks. While not a direct route to the target α-amino acid, this demonstrates the potential of enzymes to create chiral heterocyclic precursors. The resulting enantiopure lactones can then be converted through chemical steps into the desired proline derivatives.

The combination of enzymatic resolution and chemical transformations is a common chemoenzymatic strategy. For instance, a racemic proline precursor could be selectively acylated or hydrolyzed by a lipase (B570770) enzyme, separating the enantiomers. The desired enantiomer can then be carried forward in the synthesis. The development of multifunctional biocatalysts capable of transforming different functional groups in a single molecule holds promise for more streamlined and sustainable synthetic routes in the future. nih.gov

Regioselective Azidation Protocols at the C4 Position

The introduction of the azide (B81097) functionality at the C4 position of the proline ring must be both regioselective and stereospecific to yield the desired (4S) configuration. This is typically achieved by nucleophilic substitution of a suitable leaving group on a 4-hydroxyproline (B1632879) derivative.

Diazo Transfer Reagents and Optimization of Reaction Conditions

The conversion of an alcohol to an azide is commonly accomplished via a Mitsunobu reaction or by converting the alcohol to a good leaving group (like a sulfonate) followed by S_N2 substitution with an azide source. In the context of synthesizing 4-azidoproline derivatives, the Mitsunobu reaction is frequently employed. nih.govnih.gov

A common and effective protocol uses diphenylphosphoryl azide (DPPA) as the azide source in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acs.orgnih.govnih.gov The reaction is typically performed on a protected hydroxyproline (B1673980) ester, such as N-Boc-trans-4-hydroxy-L-proline methyl or ethyl ester. The reaction conditions, including solvent (e.g., THF, toluene), temperature, and the rate of addition of reagents, are optimized to maximize the yield and minimize side reactions.

Other diazo-transfer reagents have been developed for converting primary amines to azides, which can be relevant in alternative synthetic routes. These include triflyl azide (TfN₃), imidazole-1-sulfonyl azide, and mesyl azide. acs.orgnih.gov Imidazole-1-sulfonyl azide, particularly as its hydrogen sulfate (B86663) salt, is noted for its enhanced stability compared to other reagents, making it a safer choice for diazo-transfer reactions. nih.gov

Table 2: Reagents for Azidation of 4-Hydroxyproline Derivatives

Reagent System Substrate Conditions Key Feature Ref
DPPA, DEAD, PPh₃ N-Boc-(2S,4R)-hydroxyproline ester THF, 0 °C to rt One-pot Mitsunobu reaction with inversion acs.orgnih.gov
Sulfonylation (e.g., MsCl), then NaN₃ N-Boc-(2S,4R)-hydroxyproline ester Two steps: 1. Pyridine, 0 °C; 2. DMF, heat Two-step process, S_N2 with inversion nih.gov
Imidazole-1-sulfonyl azide hydrogen sulfate Primary amines Cu(II) catalysis Stable and safe diazo-transfer reagent nih.gov

Mechanisms of Azide Introduction and Stereochemical Control

The stereochemical outcome of the azidation reaction is critical for obtaining the correct (4S) configuration. When starting from the naturally abundant (2S,4R)-hydroxy-L-proline, an inversion of stereochemistry at the C4 position is required.

This inversion is achieved through a nucleophilic substitution reaction that proceeds via an S_N2 mechanism. The Mitsunobu reaction is a classic example of a process that facilitates this transformation with high stereospecificity. The reaction mechanism involves the activation of the hydroxyl group by the phosphine-azodicarboxylate adduct, forming a good leaving group (an oxyphosphonium salt). The azide anion, generated from DPPA, then acts as the nucleophile, attacking the C4 carbon from the side opposite to the leaving group. This backside attack results in a clean inversion of the stereocenter, converting the (4R)-hydroxy configuration to the (4S)-azido configuration. nih.govnih.gov

Alternatively, a two-step procedure can be used. The hydroxyl group is first converted into a sulfonate ester (e.g., mesylate or tosylate), which is an excellent leaving group. Subsequent reaction with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF also proceeds via an S_N2 mechanism, affording the inverted azide product. nih.gov Both methods provide reliable stereochemical control, which is essential for the synthesis of the enantiomerically pure target compound.

Protecting Group Strategies for N-Boc and Ethyl Ester Moieties

The synthesis of this compound relies on the strategic application of protecting groups to shield the reactive amine and carboxylic acid functionalities of the proline core. The tert-butyloxycarbonyl (Boc) group for the amine and the ethyl ester for the carboxylic acid are chosen for their stability under various reaction conditions and their selective removal.

Stereoconservative N-Boc Protection Techniques

The introduction of the Boc protecting group onto the secondary amine of the proline ring must be performed under conditions that preserve the stereochemical integrity of the α-carbon. Stereoconservative N-Boc protection is critical for ensuring the final product possesses the desired D-proline configuration.

The most common and effective method for N-Boc protection of proline and its derivatives involves the use of di-tert-butyl dicarbonate (B1257347), (Boc)₂O, as the Boc-donating reagent. google.comrsc.org The reaction is typically carried out in the presence of a base. The choice of base and solvent system is crucial to prevent racemization.

Reagent/ConditionPurposeTypical Implementation
Di-tert-butyl dicarbonate ((Boc)₂O)Boc group sourceAdded to the reaction mixture, sometimes in batches google.com
Base (e.g., Et₃N, NaOH, Na₂CO₃)Activates the amineUsed to adjust the pH to alkaline conditions google.com
Solvent (e.g., CH₂Cl₂, H₂O)Reaction mediumDichloromethane (B109758) or a biphasic system is common rsc.org
TemperatureControl reaction rateTypically room temperature or cooled to 0°C rsc.orgorgsyn.org

Esterification Methods for C-Terminal Functionalization

One common approach involves the use of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of the alcohol (ethanol in this case). researchgate.netgoogle.com A patent for the synthesis of a related compound, N-Boc-cis-4-hydroxyproline methyl ester, details a process where the N-Boc protected acid is reacted with DCC and methanol (B129727) to form the methyl ester. google.com This method can be directly adapted for ethyl ester formation by substituting methanol with ethanol. The reaction is typically performed in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM). google.com

Another mild and effective method is the alkylation of the N-Boc protected amino acid's carboxylate salt. researchgate.net This can be achieved by reacting the N-Boc-proline derivative with an ethyl halide, such as ethyl bromide (EtBr) or ethyl iodide (EtI), in the presence of a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). researchgate.net This technique is often carried out in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) and is advantageous because of its simple workup, which typically involves filtration of the inorganic salts followed by solvent evaporation. researchgate.net

MethodReagentsAdvantages
Coupling Agent-Mediated EsterificationN-Boc-amino acid, Ethanol, DCC or EDCMild conditions, suitable for sensitive substrates researchgate.netgoogle.com
AlkylationN-Boc-amino acid, Ethyl halide (EtBr, EtI), Base (K₂CO₃)Simple workup, often quantitative researchgate.net
Fischer EsterificationN-Boc-amino acid, Ethanol, Acid catalyst (H₂SO₄)Simple reagents, but the acidic conditions can risk Boc-deprotection researchgate.net

Scalable Synthetic Routes and Process Chemistry Considerations

A common and scalable synthesis begins with a readily available and relatively inexpensive starting material, such as (2S,4R)-hydroxyproline (trans-4-hydroxy-L-proline). nih.govacs.org The synthesis of the target D-proline analogue from L-hydroxyproline involves an inversion of stereochemistry at the C4 position. A representative synthetic sequence involves the following key transformations:

Protection and Esterification: The synthesis often starts with the protection of the amine and esterification of the carboxylic acid. To avoid the formation of amide impurities and intermolecular esterification, a preferred industrial strategy is to first protect the amino group with (Boc)₂O, followed by esterification of the resulting N-Boc-hydroxyproline. google.com This order of operations leads to higher yields and simpler purification. google.com

Azide Introduction via Mitsunobu Reaction: The crucial step of introducing the azide group with inversion of stereochemistry at the C4 position is commonly achieved through a Mitsunobu reaction. nih.gov The N-Boc protected hydroxyproline ethyl ester is treated with diphenylphosphoryl azide (DPPA) in the presence of a phosphine, like triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govresearchgate.net This reaction proceeds via an Sₙ2 mechanism, inverting the stereochemistry from the (4R)-hydroxyl group to the (4S)-azido group, thus yielding the desired this compound. researchgate.net

Research has shown that the synthesis of azido-proline derivatives is conducive to multi-gram scale production. nih.govacs.org For process chemistry, optimizing reaction concentrations can be critical. In some related syntheses of functionalized proline derivatives, increasing the reaction concentration has been shown to improve yields on a larger scale. acs.org Purification at each step is also a key consideration for scalability. Chromatographic purification may be suitable for laboratory scale, but for industrial production, methods like crystallization or distillation are preferred where possible. The dicyclohexylamine (B1670486) or dicyclohexylammonium (B1228976) salt of Boc-azido-proline is sometimes used to improve handling and stability, facilitating purification by crystallization. sigmaaldrich.comchemimpex.com

A simplified scalable synthetic pathway is outlined below: (2S,4R)-Hydroxyproline → N-Boc-(2S,4R)-hydroxyproline → N-Boc-(2S,4R)-hydroxyproline ethyl ester → this compound

This route is advantageous as it starts from a common chiral pool amino acid and utilizes well-established, high-yielding reactions that have been proven to be scalable.

Advanced Methodological Approaches and Techniques Employed in Research on 4s 1 Boc 4 Azido D Proline Ethyl Ester

Solid-Phase Synthesis Methodologies for Azido (B1232118) Proline Incorporation

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique that facilitates the assembly of peptide chains by anchoring the C-terminal amino acid to an insoluble polymer support. vapourtec.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each reaction step. The incorporation of non-canonical amino acids such as azido-proline into a growing peptide chain requires careful selection of resins, coupling strategies, and cleavage conditions to ensure high yield and purity. researchgate.net

A sophisticated alternative to synthesizing the azido-proline monomer beforehand is the "proline editing" technique. nih.gov This method involves incorporating a commercially available hydroxyproline (B1673980) (Hyp) residue into the peptide sequence on the solid support. After the peptide chain is fully assembled, the hydroxyl group of the Hyp residue is chemically converted in situ to an azido group, often via a Mitsunobu reaction or by converting it to a good leaving group followed by nucleophilic substitution with an azide (B81097) source. nih.gov This on-resin modification strategy provides a powerful and flexible route to peptides containing 4-azidoproline without the need for extensive solution-phase synthesis of the specialized amino acid monomer. nih.gov

Resin Loading and Coupling Strategies

The choice of solid support is critical in Boc-based SPPS. The properties of the resin, including its composition, cross-linkage, and the type of linker, dictate the conditions required for amino acid attachment and final peptide cleavage.

Resin TypeLinker TypeTypical Cleavage ConditionSuitability for Boc-SPPS
Merrifield Resin ChloromethylStrong acid (e.g., HF)The original resin for Boc-SPPS, though the benzyl ester linkage can be somewhat labile to repeated TFA treatments. chempep.compeptide.com
PAM Resin PhenylacetamidomethylStrong acid (e.g., HF)Offers greater stability to the repeated acid deprotection steps (TFA) compared to Merrifield resin, reducing peptide loss during synthesis. chempep.compeptide.com
Wang Resin p-Alkoxybenzyl alcoholModerate acid (e.g., 50% TFA)While primarily used for Fmoc-SPPS, it can be adapted for Boc strategies if acid-labile side-chain protecting groups are avoided. peptide.combiotage.com
MBHA Resin MethylbenzhydrylamineStrong acid (e.g., HF)The standard support for producing C-terminal peptide amides using the Boc-SPPS strategy. chempep.com

This table summarizes common resins used in solid-phase peptide synthesis and their compatibility with the Boc protection strategy.

Loading the first Boc-protected amino acid onto the resin is a crucial step. For resins like Merrifield, the cesium salt method is often preferred to minimize side reactions and prevent racemization. chempep.com Subsequent coupling steps involve the activation of the carboxylic acid group of the incoming Boc-amino acid to facilitate amide bond formation. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions. chempep.comnih.gov The completion of coupling reactions must be monitored to ensure high fidelity of the final peptide sequence. The Kaiser test is a common qualitative method for detecting free primary amines, although it is less sensitive for secondary amines like proline. nih.gov

Cleavage and Purification Techniques

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. In Boc-SPPS, this is typically achieved in a single step using a strong acid, most commonly anhydrous hydrogen fluoride (HF). However, trifluoromethanesulfonic acid (TFMSA) or trifluoroacetic acid (TFA) can also be used, depending on the linker's lability. peptide.comnih.gov

During cleavage, highly reactive cationic species are generated, which can cause unwanted side reactions with sensitive amino acid residues (e.g., Trp, Met, Cys). To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species.

Cleavage ReagentCommon ScavengersTarget Residues
Trifluoroacetic acid (TFA) Triisopropylsilane (TIS)Trityl (Trt) and other carbocations
Watert-Butyl (tBu) based groups
Ethanedithiol (EDT)Thiol protection, reduces Met(O)
ThioanisoleProtects Trp, Cys, Met

This table outlines common scavengers used in TFA cleavage cocktails to protect sensitive amino acid residues from modification. thermofisher.com

After cleavage, the crude peptide is typically precipitated from the acidic solution using cold diethyl ether. peptide.com This process separates the peptide from the soluble scavengers and protecting group byproducts. The precipitated peptide is then collected by centrifugation, washed multiple times with cold ether to remove residual acid, and dried under vacuum. peptide.com

Final purification is almost always performed using reverse-phase high-performance liquid chromatography (RP-HPLC). peptide.com This technique separates the desired full-length peptide from truncated or modified sequences based on hydrophobicity, yielding a product of high purity. The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC. peptide.com

Flow Chemistry and Continuous Processing for Efficient Synthesis and Transformations

Flow chemistry has emerged as a powerful technology that offers significant advantages over traditional batch synthesis, particularly for multi-step processes like SPPS. escholarship.orgacs.org In a flow system, reagents are pumped through a series of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgchimia.ch

For SPPS, this translates to improved coupling efficiency, reduced cycle times, and the ability to use a smaller excess of expensive reagents. escholarship.orgnih.gov Fülöp and coworkers demonstrated that a continuous-flow system could achieve quantitative conversions using only 1.5 equivalents of amino acids, a significant reduction from the 3-5 equivalents often used in batch synthesis. chimia.ch The use of packed-bed reactors ensures that the activated amino acids pass through the resin in a concentrated band, enhancing reaction kinetics. vapourtec.com Furthermore, in-line monitoring techniques, such as UV spectroscopy to track Fmoc-group removal, can provide real-time data on the synthesis progress, allowing for immediate optimization. vapourtec.com

ParameterBatch SPPSContinuous Flow SPPS
Reagent Mixing Mechanical stirring, potentially inefficientPlug-flow dynamics, efficient mass transfer
Heat Transfer Limited by vessel size, potential for hotspotsHigh surface-to-volume ratio, excellent thermal control
Reagent Excess Typically 3-5 equivalentsAs low as 1.5 equivalents
Cycle Time Longer due to mixing and reagent addition stepsReduced due to rapid reagent delivery and efficient reactions vapourtec.com
Automation & Monitoring Possible, but often requires complex roboticsIntegral to the system, allows for real-time monitoring vapourtec.com
Scalability Difficult, requires larger vesselsStraightforward by extending run time ("scaling out")

This table provides a comparative overview of key parameters in traditional batch versus continuous flow solid-phase peptide synthesis.

Microwave-Assisted Organic Synthesis (MAOS) for Expedited Reactions

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. Unlike conventional heating, which relies on conduction and convection, microwaves interact with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the sample. sigmaaldrich.cn This technology has been successfully applied to SPPS to dramatically accelerate both the coupling and deprotection steps. creative-peptides.com

Research has shown that MAOS can significantly reduce synthesis cycle times, from hours to minutes, while often improving the purity of the crude peptide. scirp.org The rapid heating helps to overcome kinetic barriers, which is particularly beneficial for sterically hindered couplings or for disrupting peptide aggregation that can occur in "difficult" sequences. sigmaaldrich.cn Procedures for microwave-assisted, solid-phase synthesis of aza-peptides, which include aza-proline, have been developed, demonstrating that this technique significantly reduces reaction times and is suitable for automation. acs.org The enhanced efficiency makes MAOS a valuable tool for the rapid synthesis of peptide libraries and complex targets incorporating modified residues like azido-proline. creative-peptides.comscirp.org

Reaction StepConventional Heating (RT)Microwave-Assisted Synthesis (75-90°C)
Amino Acid Coupling 30 - 120 minutes3 - 10 minutes biotage.comscirp.org
Boc/Fmoc Deprotection 20 - 30 minutes2 - 5 minutes scirp.org
Total Synthesis Time (10-mer) > 10 hours< 2 hours

This table illustrates the typical reduction in reaction times for key SPPS steps when using microwave-assisted methods compared to conventional room temperature protocols.

Sustainable and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In peptide synthesis, which traditionally relies on large quantities of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), adopting greener approaches is a critical goal. acs.org

Key green chemistry principles applicable to the synthesis of (4S)-1-Boc-4-azido-D-proline ethyl ester and its incorporation into peptides include:

Safer Solvents and Auxiliaries : Research is ongoing to replace hazardous solvents with more benign alternatives. The development of protecting groups like 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) enables peptide synthesis to be performed in aqueous conditions, drastically reducing organic solvent waste. nih.gov Other efforts focus on replacing DMF with greener options like ethyl acetate or 2-methyltetrahydrofuran. unibo.it

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Strategies like C-H functionalization are being explored as a more direct and atom-economical way to synthesize non-proteinogenic amino acids from simpler precursors. acs.orgmdpi.com

Use of Renewable Feedstocks : The synthesis of functionalized monomers from widely available and biocompatible amino acids is an example of using a sustainable source for polymer and peptide design. nih.gov

Catalysis : Using catalytic reagents is superior to stoichiometric reagents. The development of new, highly efficient coupling reagents and catalysts can reduce waste and improve reaction efficiency. researchgate.net

By integrating these principles, the synthesis of complex molecules like this compound can be made more efficient, safer, and environmentally sustainable.

Future Directions and Emerging Research Paradigms for 4s 1 Boc 4 Azido D Proline Ethyl Ester and Its Derivatives

Development of Novel Proline-Based Catalysts Utilizing the Chiral Scaffold

The proline ring is a privileged chiral scaffold in organocatalysis, prized for its ability to facilitate asymmetric transformations with high stereoselectivity. wikipedia.orglibretexts.org The secondary amine of the proline core can form enamines or iminium ions, which are key intermediates in many carbon-carbon bond-forming reactions. wikipedia.org The future in this area lies in creating more efficient and selective catalysts by modifying the basic proline structure. rsc.org

The (4S)-1-Boc-4-azido-D-proline ethyl ester scaffold offers intriguing possibilities for catalyst development. The azido (B1232118) group at the C4 position can be strategically transformed into a variety of other functional groups through reactions like "click chemistry" or reduction to an amine. This allows for the introduction of hydrogen-bond donors, Lewis basic sites, or bulky steric groups that can fine-tune the catalyst's activity and stereocontrol. For instance, attaching a thiourea moiety could create a bifunctional catalyst capable of activating both the nucleophile and electrophile in a reaction. The inherent chirality of the D-proline backbone ensures the transfer of stereochemical information during the catalytic cycle.

Catalyst TypePotential Modification from ScaffoldTarget Asymmetric ReactionExpected Outcome
Bifunctional CatalystReduction of azide (B81097) to amine, followed by coupling with an isothiocyanate to form a thiourea group.Michael AdditionEnhanced enantioselectivity through dual activation.
Sterically Hindered CatalystClick chemistry addition of a bulky group (e.g., triphenylphosphine) to the azide.Aldol (B89426) ReactionImproved facial selectivity by blocking one approach to the reactive intermediate. libretexts.org
Metal-Complexing LigandConversion of the azide to a triazole ring bearing a coordinating group (e.g., pyridine).Lewis Acid CatalysisCreation of a chiral environment around a metal center for enantioselective transformations.

These tailored catalysts could offer advantages over simple proline, such as improved solubility, higher turnover numbers, and the potential for recyclability, addressing common challenges in organocatalysis. researchgate.net

Exploration of New Reactivity Modes and Multi-Component Reactions

The azide functionality of this compound is a gateway to a vast array of chemical transformations, most notably the Huisgen 1,3-dipolar cycloaddition, or "click chemistry." acs.orgnih.gov This reaction allows for the efficient and specific coupling of the azide with an alkyne to form a stable triazole ring. This modularity is ideal for rapidly generating libraries of complex molecules.

Furthermore, the azide group enables participation in powerful multi-component reactions (MCRs), such as the Ugi-azide reaction. beilstein-journals.org In a potential Ugi-azide MCR, this compound (after deprotection of the amine) could serve as the amine component, reacting with a ketone, an isocyanide, and an azide source (or using its own azide internally after transformation) to generate highly complex, peptide-like molecules in a single step. researchgate.net This strategy is highly atom-economical and allows for the creation of diverse molecular scaffolds from simple starting materials.

Reaction TypeRole of Azido-Proline DerivativePotential ProductsSignificance
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide componentTriazole-linked peptidomimetics, functionalized biomaterialsHigh efficiency, biocompatibility, modular synthesis. researchgate.net
Ugi-Azide Four-Component Reaction (UA-4CR)Amine and/or azide sourceDensely functionalized peptidomimetics, heterocyclic scaffoldsRapid assembly of complex molecules with high diversity. beilstein-journals.org
Staudinger LigationAzide component reacts with a phosphine (B1218219)Amide-linked conjugatesFormation of native amide bonds for bioconjugation.

Exploring these reactivity modes will enable the use of this azido-proline building block in diversity-oriented synthesis, creating novel structures for applications in drug discovery and chemical biology.

Integration into Advanced Materials Science for Functional Polymers and Biomaterials

The unique structural properties of proline play a crucial role in the conformation of proteins like collagen. nih.gov Synthetic polyprolines can adopt a stable polyproline II (PPII) helix, a rigid, rod-like structure. acs.orgnih.gov this compound is an ideal monomer for creating "clickable" polyprolines. nih.gov

By polymerizing the corresponding N-carboxyanhydride (NCA) of azido-proline, researchers can synthesize high molecular weight homopolymers or block copolymers with azide groups decorating the helical scaffold. nih.govnih.gov These azide groups serve as handles for post-polymerization modification via click chemistry, allowing for the attachment of various functional moieties. acs.org For example, grafting polyethylene glycol (PEG) chains could enhance solubility and biocompatibility, while attaching sugar molecules could create glycopolypeptides for studying biological recognition events. nih.gov

Material TypeSynthetic StrategyPotential ApplicationKey Feature
Functional HydrogelsPolymerization of azido-proline followed by click-based cross-linking.Tissue engineering scaffolds, drug delivery systems.Tunable mechanical properties and bio-functionality.
"Bottlebrush" PolymersGrafting polymer chains (e.g., polyglutamate) onto the poly-azidoproline backbone via click chemistry. nih.govLubricants, advanced coatings.High grafting density, unique solution properties.
Bioactive SurfacesImmobilizing azido-proline polymers onto a surface and clicking bioactive peptides (e.g., RGD).Cell culture substrates, biosensors.Controlled presentation of biological signals.

The ability to precisely functionalize a rigid, helical polymer scaffold opens up new avenues for designing advanced biomaterials with tailored properties for applications in biomedicine and nanotechnology. chemimpex.com

Computational Chemistry and Molecular Modeling Studies on Conformation and Reactivity

The conformation of the proline ring is a critical determinant of the structure and function of peptides and catalysts. The substituents on the ring can exert significant stereoelectronic effects. For azidoprolines, a phenomenon known as the "azido gauche effect" has been identified, which influences the ring pucker and the cis:trans ratio of the preceding peptide bond. researchgate.net

Molecular dynamics (MD) simulations can further explore the conformational landscape of peptides and polymers containing this residue. mdpi.com Such simulations can predict the stability of the PPII helix in different solvents and provide insights into how the molecule interacts with other molecules, such as substrates in a catalytic reaction or biological receptors. nih.gov

Computational MethodResearch QuestionPredicted PropertyImpact on Research
Density Functional Theory (DFT)What is the most stable ring pucker and amide bond isomer?Lowest energy conformer, rotational barriers. researchgate.netGuides catalyst design and interpretation of NMR data.
Ab initio CalculationsHow does the "azido gauche effect" influence conformation?Electron distribution, non-covalent interactions. researchgate.netExplains observed stereochemical outcomes in reactions.
Molecular Dynamics (MD)What is the solution-state structure of a poly-azidoproline helix?Helical stability, solvent interactions, flexibility.Informs the design of self-assembling materials and biomimetic scaffolds.

These computational insights are crucial for the rational design of new catalysts, materials, and bioactive molecules based on the azido-proline scaffold.

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. The rigid and predictable geometry of proline-based molecules makes them excellent building blocks, or "tectons," for supramolecular assembly. nih.gov Oligomers of proline can self-assemble into well-defined helical structures, which can then pack into larger frameworks. nih.govacs.org

This compound and its derivatives offer multiple handles for directing self-assembly. Hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions can all be engineered into oligomers containing this residue. nih.gov The azide group is particularly powerful in this context; it can be converted into a triazole via click chemistry, which can act as a hydrogen bond acceptor or participate in pi-stacking interactions. This allows for the programmed assembly of peptide-based frameworks, nanotubes, or other nanostructures.

Supramolecular StructureDesign PrincipleDriving InteractionsPotential Application
Peptide NanofibersSelf-assembly of short peptides containing the azido-proline derivative.Hydrogen bonding between peptide backbones.Scaffolds for regenerative medicine.
Porphyrin ArraysAttaching porphyrins to an oligoproline scaffold via click chemistry. mdpi.comControlled spatial arrangement of chromophores.Light-harvesting systems, stereoselective sensors. mdpi.com
Crystalline Peptide FrameworksCrystallization of short, functionalized oligoprolines. nih.govHydrogen bonding, Fmoc-Fmoc interactions. acs.orgPorous materials for separation or catalysis.

By combining the conformational control offered by the proline scaffold with the versatile functionalization enabled by the azide group, researchers can design a new generation of self-assembling systems with precise control over structure and function.

Q & A

Q. What are the established synthetic routes for (4S)-1-Boc-4-azido-D-proline ethyl ester, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential protection, azidation, and esterification. For example:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the proline nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

Azidation : Convert the hydroxyl group at the 4-position to an azide via Mitsunobu reaction (e.g., DIAD, PPh₃) or using NaN₃ in a polar aprotic solvent .

Esterification : Ethyl ester formation via Steglich esterification (DCC/DMAP) or acid-catalyzed transesterification.
Characterization : Confirm intermediate purity and structure via 1H^1H/13C^{13}C NMR (e.g., Boc group protons at ~1.4 ppm, azide stretch at ~2100 cm⁻¹ in IR) and LC-MS for molecular ion verification .

Q. How does the stereochemistry at the 4-position influence reactivity in downstream applications?

Methodological Answer: The (4S) configuration ensures spatial orientation of the azide group for regioselective click chemistry (e.g., CuAAC). To validate stereochemical integrity:

  • Use chiral HPLC or polarimetry to confirm enantiopurity post-synthesis.
  • Compare 1H^1H NMR coupling constants (e.g., vicinal protons on the proline ring) with literature values for D-proline derivatives .
  • Conduct kinetic studies in model reactions (e.g., strain-promoted azide-alkyne cycloaddition) to assess steric effects .

Q. What are the stability considerations for the Boc-protected azide under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Perform accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring azide decomposition via FTIR or TLC.
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar); assess photolytic decomposition under UV-Vis light (e.g., 254 nm) using HPLC .
  • Hydrolytic Stability : Test in buffered solutions (pH 3–9) to evaluate ester group hydrolysis; quantify via 1H^1H NMR (disappearance of ethyl ester triplet at ~1.2 ppm) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield while minimizing side reactions?

Methodological Answer:

  • Variables : Temperature, solvent polarity (e.g., DMF vs. THF), and equivalents of azidation reagents.
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions (e.g., higher azide yields in DMF at 0°C due to reduced epimerization).
  • Validation : Compare predicted vs. experimental yields; optimize for >85% purity via recrystallization (ethyl acetate/hexane) .

Q. What analytical techniques resolve contradictions in azide quantification during kinetic studies?

Methodological Answer:

  • Discrepancy Scenario : Conflicting results between UV-Vis (λ~270 nm for azides) and 1H^1H NMR integration.
  • Resolution :
    • Use 1H^1H-15N^{15}N HMBC NMR to confirm azide presence.
    • Validate via iodometric titration (azide → NH₃ quantification) or reaction with triphenylphosphine (Staudinger reaction) followed by 31P^{31}P NMR .

Q. How can computational modeling predict the compound’s reactivity in novel bioorthogonal reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition states for azide-alkyne cycloaddition using Gaussian/B3LYP/6-31G(d).
  • Solvent Effects : Simulate reaction kinetics in water/DMSO using COSMO-RS.
  • Validate : Compare computed activation energies with experimental Arrhenius plots from differential scanning calorimetry (DSC) .

Q. What strategies mitigate racemization during large-scale synthesis?

Methodological Answer:

  • Low-Temperature Azidation : Use NaN₃ in DMF at -20°C to minimize base-induced epimerization.
  • Chiral Additives : Introduce (S)-proline-derived catalysts to stabilize the transition state.
  • In-line Monitoring : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time enantiomeric excess (ee) tracking .

Q. How does solvent choice impact the compound’s compatibility with solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • SPPS Compatibility : Test in DCM, DMF, or NMP. Avoid THF (swells resin).
  • Swelling Tests : Measure resin volume changes via microscopy after 24h solvent exposure.
  • Coupling Efficiency : Compare Fmoc-deprotection rates (piperidine/DMF) using UV monitoring at 301 nm .

Q. What are the challenges in scaling up the ethyl ester hydrolysis to the free carboxylic acid?

Methodological Answer:

  • Acid Sensitivity : Use mild conditions (LiOH/THF/H₂O) to avoid Boc cleavage.
  • Byproduct Management : Monitor ethyl alcohol formation via GC-MS; optimize extraction (e.g., ethyl acetate vs. dichloromethane).
  • Crystallization : Screen anti-solvents (e.g., hexane) to isolate the carboxylic acid without column chromatography .

Q. How can contradictory cytotoxicity data in cell-based assays be addressed?

Methodological Answer:

  • Control Experiments : Test Boc-protected and azide-free analogs to isolate toxicity sources.
  • Metabolic Stability : Incubate with liver microsomes (e.g., human S9 fraction) to assess azide release.
  • Flow Cytometry : Quantify cellular uptake (e.g., FITC-labeled derivatives) to correlate intracellular concentration with toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.